3-Fluoro-4-[2-(2-oxopyrrolidin-1-yl)butanoylamino]benzoic acid
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Overview
Description
3-Fluoro-4-[2-(2-oxopyrrolidin-1-yl)butanoylamino]benzoic acid is a synthetic organic compound characterized by the presence of a fluorine atom, a pyrrolidinone ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[2-(2-oxopyrrolidin-1-yl)butanoylamino]benzoic acid typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized via the cyclization of a suitable amino acid derivative under acidic or basic conditions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Amide Bond Formation: The coupling of the pyrrolidinone derivative with a benzoic acid derivative can be facilitated using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the carbonyl group in the pyrrolidinone ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium hydride in DMF (dimethylformamide), amines in ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 3-Fluoro-4-[2-(2-oxopyrrolidin-1-yl)butanoylamino]benzoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. The presence of the fluorine atom can significantly alter the compound’s interaction with biological targets, making it a valuable tool for probing biochemical pathways.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structural features suggest potential activity against various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique chemical structure makes it a candidate for applications in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-[2-(2-oxopyrrolidin-1-yl)butanoylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by participating in hydrogen bonding and other non-covalent interactions. The pyrrolidinone ring may also play a role in stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-[2-(2-oxopyrrolidin-1-yl)propanoylamino]benzoic acid
- 3-Fluoro-4-[2-(2-oxopyrrolidin-1-yl)pentanoylamino]benzoic acid
- 3-Fluoro-4-[2-(2-oxopyrrolidin-1-yl)hexanoylamino]benzoic acid
Uniqueness
Compared to similar compounds, 3-Fluoro-4-[2-(2-oxopyrrolidin-1-yl)butanoylamino]benzoic acid is unique due to its specific chain length and the position of the fluorine atom. These features can influence its chemical reactivity and biological activity, making it a distinct entity in the realm of synthetic organic chemistry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-fluoro-4-[2-(2-oxopyrrolidin-1-yl)butanoylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O4/c1-2-12(18-7-3-4-13(18)19)14(20)17-11-6-5-9(15(21)22)8-10(11)16/h5-6,8,12H,2-4,7H2,1H3,(H,17,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFQDUUBPPUZIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=C(C=C1)C(=O)O)F)N2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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